6-Amino-2-methoxypyrimidin-4-ol

Overview

Description

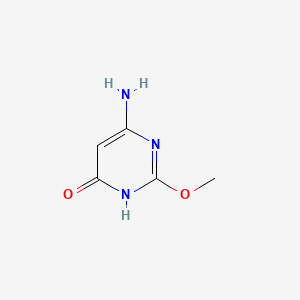

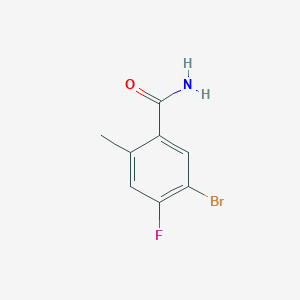

6-Amino-2-methoxypyrimidin-4-ol is a chemical compound with the molecular formula C5H7N3O2 . It is a white to off-white powder or crystals .

Synthesis Analysis

The synthesis of 6-Amino-2-methoxypyrimidin-4-ol involves the reaction of sodium, O-Methylisourea hemisulfate, and ethyl cyanoacetate in methanol . The mixture is stirred at reflux for 4.5 hours, filtered, and the solid is washed with methanol . The filtrates are evaporated to dryness, and the residue is dissolved in hot water . After neutralization with acetic acid to pH 7, the solid is filtered, washed with water, and dried to give the product .Molecular Structure Analysis

The molecular structure of 6-Amino-2-methoxypyrimidin-4-ol is represented by the Inchi Code: 1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) .Physical And Chemical Properties Analysis

6-Amino-2-methoxypyrimidin-4-ol has a molecular weight of 141.13 . It is a white to off-white powder or crystals . It is stored at room temperature .Scientific Research Applications

Thermodynamic Properties

- A study investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. It was found that the solubility increased with temperature and varied across different solvents. This research provides valuable data for understanding the thermodynamic properties of related compounds (Yao, Xia, & Li, 2017).

Synthetic Innovations

- Technological innovation in the synthesis of 2-amino-4-methoxypyrimidine was achieved to fit industrial production. The study highlighted low-cost, easy process, and high yields as key benefits (Ju Xiu-lian, 2009).

Hydrogen Bonding and Tautomerization

- Research on hydrogen bonding and amino-imino tautomerization in various methoxypyrimidines, including 4-amino-2-methoxypyrimidine, revealed insights into dual hydrogen-bonded complexes and imino-tautomer formation. This study enhances the understanding of molecular interactions in these compounds (Kitamura et al., 2007).

Structural and Spectroscopic Analysis

- In-depth analysis of 2-amino-4-chloro-6-methoxypyrimidine was conducted using various spectroscopic techniques. This study provides a comprehensive understanding of the structural and vibrational properties of the compound (Cinar et al., 2013).

Luminescence Properties

- The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing insights into its photochemical interactions. This research contributes to the knowledge of the photochemical behavior of similar compounds (Szabo & Berens, 1975).

Hydrogen Bonding in Derivatives

- A study on the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, among others, demonstrated the formation of chains and sheets through hydrogen bonding, providing insights into molecular interactions and stability (Glidewell et al., 2003).

Quantum Chemical Calculations

- Quantum chemical calculations were performed on 2-amino-4-methoxy-6-methylpyrimidine and related compounds, offering a comparative study on molecular structure and spectroscopic insights. This research aids in understanding the electronic properties of these molecules (Prabavathi & Nilufer, 2015).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that many pyrimidin-amine derivatives show anticancer properties . These compounds often work by interacting with specific proteins or enzymes in the cell, altering their function and leading to changes in cell behavior .

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to cell growth and proliferation

Pharmacokinetics

The compound is a white to off-white powder or crystals , suggesting it may be well-absorbed in the gastrointestinal tract. Its molecular weight (141.13 g/mol ) is within the range that is generally favorable for oral bioavailability.

Result of Action

Given its structural similarity to other pyrimidin-amine derivatives, it may have potential anticancer effects .

Action Environment

The action, efficacy, and stability of 6-Amino-2-methoxypyrimidin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

properties

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-methoxypyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)